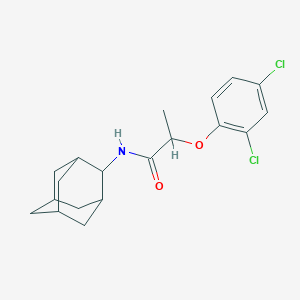![molecular formula C23H39NO B4989872 1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine](/img/structure/B4989872.png)
1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine, also known as DIBP, is a chemical compound that belongs to the piperidine family. It is a synthetic compound that is used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine is not fully understood. However, it is believed to act as a dopamine receptor antagonist. It may also have an effect on other neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which may lead to a decrease in reward-seeking behavior. It has also been shown to decrease locomotor activity in animals. Additionally, it has been shown to have an effect on blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable, which makes it easy to handle and store. However, there are also limitations to its use in lab experiments. It is a relatively new compound, which means that there is still much to be learned about its properties. Additionally, it may have side effects that are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine. One direction is to further investigate its mechanism of action and its effects on neurotransmitters such as serotonin and norepinephrine. Another direction is to investigate its potential use in the development of new drugs and pharmaceuticals. Additionally, research could be done to investigate its potential use in the treatment of various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine is a complex process that involves several steps. The first step involves the reaction of 2,6-diisopropylphenol with 1-bromohexane in the presence of a base such as potassium carbonate. This reaction results in the formation of 6-(2,6-diisopropylphenoxy)hexane. The second step involves the reaction of 6-(2,6-diisopropylphenoxy)hexane with piperidine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine.
Wissenschaftliche Forschungsanwendungen
1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine is used in various scientific research applications due to its unique properties. It is commonly used as a ligand in the synthesis of metal complexes. It is also used as a precursor in the synthesis of other compounds. Additionally, it is used in the development of new drugs and pharmaceuticals.
Eigenschaften
IUPAC Name |
1-[6-[2,6-di(propan-2-yl)phenoxy]hexyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO/c1-19(2)21-13-12-14-22(20(3)4)23(21)25-18-11-6-5-8-15-24-16-9-7-10-17-24/h12-14,19-20H,5-11,15-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTNACNCPVHNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)


![(3S*,4S*)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(2-pyrazinylmethyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B4989820.png)





![6-ethyl-N-(2-furylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B4989858.png)


![bicyclo[3.3.1]nonane-2,6-diyl diacetate](/img/structure/B4989878.png)
![4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4989885.png)